DIALLYLDIBUTYLTIN

Description

Contextualization within Organometallic Chemistry and Organotin Compounds

Organometallic chemistry is a field of chemistry that studies chemical compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. tuvsud.com Within this broad field, organotin compounds, or stannanes, are a significant class characterized by the presence of at least one tin-carbon (Sn-C) bond. tuvsud.com These compounds are generally classified into four main groups based on the number of organic substituents attached to the tin atom: tetraorganotins (R4Sn), triorganotins (R3SnX), diorganotins (R2SnX2), and monoorganotins (RSnX3). who.intinchem.org In these formulas, 'R' represents an organic group (such as alkyl or aryl) and 'X' is typically an anion like a halide, oxide, or carboxylate. who.int

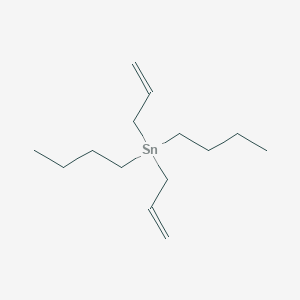

Diallyldibutyltin, with the molecular formula (CH2=CHCH2)2Sn(CH2CH2CH2CH3)2, belongs to the tetraorganotin (R4Sn) category. thermofisher.com In this structure, the tin atom is bonded to four organic groups: two allyl groups and two butyl groups. Compounds in the R4Sn class, like this compound, often serve as precursors or starting materials for the synthesis of other organotin compounds. dcceew.gov.au

Historical Trajectories and Milestones in this compound Research

The synthesis of organotin compounds like this compound has been accomplished through various methods, with the Grignard reaction being a prominent and selective route that provides high yields. chula.ac.th Research has shown that for the synthesis of this compound via a Grignard reaction, using allyl chloride as a starting material can provide a higher yield compared to allyl bromide, although the reaction with allyl bromide is easier to initiate. chula.ac.th

Early research explored the practical applications of various organotin compounds. In one area of study, this compound was investigated for its antiknock properties in gasoline. It was identified as a potentially suitable octane (B31449) improver for both low and high octane base oils at certain concentrations. chula.ac.th

A significant milestone in the research of this compound was its development as a key reagent in organic synthesis. A notable advancement occurred in 1995 when researchers led by Makoto Yasuda demonstrated that a combination of chlorotrimethylsilane (B32843) and acetonitrile (B52724) acts as an effective promoter system for the allylation of carbonyl compounds using this compound. researchgate.netosaka-u.ac.jpoup.com This discovery provided a new and efficient method for producing a variety of homoallyl silyl (B83357) ethers, highlighting the reagent's utility in forming specific carbon-carbon bonds. oup.com

Classification and Structural Archetypes of Dialkyltin Compounds

Organotin compounds are systematically classified by the number of organic groups bonded to the central tin atom. tuvsud.com This leads to four distinct classes:

Tetraorganotins (R4Sn): The tin atom is bonded to four organic groups. They are often used as synthetic precursors. This compound is a member of this class. dcceew.gov.au

Triorganotins (R3SnX): These compounds have three organic groups and one anionic group. They are known for their potent biocidal properties. inchem.org

Diorganotins (R2SnX2): Featuring two organic groups and two anionic groups, these are widely used as heat stabilizers for polyvinyl chloride (PVC) plastics and as catalysts, for instance, in the production of polyurethane foam. tuvsud.comwho.intinchem.org

Monoorganotins (RSnX3): With one organic group and three anionic groups, these have more limited, but still important, applications, including in PVC stabilization. inchem.org

The structural archetype for dialkyltin compounds is R2SnX2, where 'R' is typically a methyl, butyl, or octyl group. who.intcore.ac.uk The properties and effectiveness of these compounds, particularly as PVC stabilizers, are more dependent on the nature of the 'X' group (e.g., lauryl mercaptide, isooctyl mercaptoacetate) than on the specific alkyl 'R' groups. core.ac.uk These compounds function by reacting with hydrogen chloride released during PVC degradation and by substituting reactive chloride sites on the polymer chain. core.ac.uk This contrasts with tetraorganotins like this compound, which are primarily utilized as reagents in chemical synthesis rather than for polymer stabilization.

Current Research Paradigms and Scholarly Significance of this compound

The scholarly significance of this compound in contemporary research is centered on its role as a versatile reagent in organic synthesis for creating complex molecules. ugent.beuwindsor.ca Its primary application is in allylation reactions, where it transfers an allyl group to an electrophile, forming a new carbon-carbon bond. This capability is fundamental in building molecular frameworks found in natural products and other complex target structures. ugent.be

Current research paradigms involving this compound include:

Allylation of Carbonyl Compounds: As pioneered by Yasuda et al., this compound is used to allylate aldehydes and ketones. oup.com The reaction, often promoted by systems like chlorotrimethylsilane-acetonitrile, efficiently produces homoallyl silyl ethers, which are valuable synthetic intermediates. researchgate.netoup.comcapes.gov.br The reaction can be chemoselective, for example, achieving 1,2-addition with α,β-unsaturated aldehydes. oup.com

Palladium-Catalyzed Reactions: this compound is employed in palladium-catalyzed reactions with α-haloketones as a useful route to synthesize 2-allyloxirans. researchgate.net This demonstrates its utility in transition metal-catalyzed cross-coupling reactions, expanding the toolkit for synthetic chemists.

Metallo-Ene Reactions: The compound participates in metallo-ene reactions. For instance, its reaction with diethyl azodicarboxylate has been studied, sometimes in the presence of a catalytic amount of a Lewis acid like indium trichloride (B1173362) or lithium perchlorate, to investigate reaction mechanisms and catalytic effects. researchgate.netresearchgate.net

Carboxylation Reactions: Research has shown that the allyl-tin bonds in this compound can undergo carboxylation under specific conditions, producing dicarboxylates while leaving other types of Sn-C bonds (like Sn-alkyl) inert. acs.org

The significance of this compound lies in its ability to facilitate the construction of intricate molecular architectures under specific and often mild conditions, making it a valuable tool in modern organic synthesis. ugent.be

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15336-98-8 thermofisher.comchemblink.com |

| Molecular Formula | C14H28Sn chemblink.comfishersci.fi |

| Molecular Weight | 315.088 g/mol fishersci.fi |

| Physical Form | Liquid thermofisher.comfishersci.fi |

| Density | 1.1002 g/mL fishersci.fi |

| Boiling Point | 81°C @ 0.2 mmHg fishersci.fi |

| Refractive Index | 1.5 fishersci.fi |

| Solubility | Insoluble in water fishersci.fichembk.com |

| Sensitivity | Air and moisture sensitive fishersci.fi |

| IUPAC Name | dibutyl-bis(prop-2-enyl)stannane fishersci.fi |

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Substrate | Catalyst/Promoter | Product | Reference(s) |

|---|---|---|---|---|

| Carbonyl Allylation | Aldehydes, Ketones | Chlorotrimethylsilane-Acetonitrile | Homoallyl silyl ethers | oup.com |

| Cyclization | α-Halo Ketones | Palladium complex | 2-Allyloxirans | researchgate.net |

| Metallo-ene Reaction | Diethyl azodicarboxylate | Lithium perchlorate | Adduct of ene reaction | researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

dibutyl-bis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGVYMRFNOWPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165316 | |

| Record name | Diallyldibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15336-98-8 | |

| Record name | Dibutyldi-2-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyldibutylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15336-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diallyldibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldibutylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diallyldibutylstannane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7D5C4JMG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Synthesis of Diallyldibutyltin

Mechanistic Considerations in Diallyldibutyltin Synthesis Protocols

The synthesis of this compound typically proceeds via the reaction of a diorganotin dihalide with an allylating agent. A common and well-established method involves the use of a Grignard reagent. In this context, the reaction of dibutyltin (B87310) dichloride with allylmagnesium bromide is a primary route.

The mechanism of this reaction is generally understood to proceed through a nucleophilic substitution at the tin center. The carbon-magnesium bond in the allyl Grignard reagent is highly polarized, rendering the allyl group nucleophilic. This nucleophilic allyl group attacks the electrophilic tin atom of the dibutyltin dichloride, displacing a chloride ion. This process occurs in a stepwise manner, with the monosubstituted intermediate, allyldibutyltin chloride, being formed first, followed by a second allylation to yield the final this compound product.

The reaction is typically carried out in an anhydrous etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for the formation and stability of the Grignard reagent. libretexts.org The solvent molecules coordinate to the magnesium center, stabilizing the organometallic species. libretexts.org

Alternative mechanisms, such as those involving single-electron transfer (SET), have been considered for Grignard reactions, particularly with sterically hindered substrates. mnstate.edu However, for the reaction of a relatively unhindered substrate like dibutyltin dichloride with allylmagnesium bromide, the polar nucleophilic substitution pathway is the predominantly accepted mechanism.

Precursor Chemistry and Intermediate Reactivity in Organotin Synthesis

The primary precursors for the synthesis of this compound are dibutyltin dichloride and an allylating agent. Dibutyltin dichloride is a commercially available organotin compound that serves as the electrophilic tin source. bnt-chemicals.com It is produced industrially by the direct reaction of tin with butyl chloride or through a redistribution reaction between tetrabutyltin (B32133) and tin(IV) chloride. bnt-chemicals.com

The choice of the allylating agent is critical to the success of the synthesis. Allyl Grignard reagents, such as allylmagnesium bromide or allylmagnesium chloride, are highly effective due to their strong nucleophilicity and commercial availability. nih.gov Organolithium reagents, like allyllithium, can also be employed and are known for their high reactivity. nih.gov

The reactivity of the intermediate species, allyldibutyltin chloride, is a key factor in the synthesis. This intermediate is itself an organotin halide and can undergo further reaction with the allylating agent. The reaction conditions can be controlled to favor either the formation of the monosubstituted or the disubstituted product. However, for the synthesis of this compound, an excess of the allylating agent is typically used to drive the reaction to completion.

It is noteworthy that redistribution reactions can occur between different organotin species. For instance, allyltributyltin can react with dibutyltin dichloride to form allyldibutyltin chloride and tributyltin chloride. oup.comoup.com This highlights the dynamic nature of the equilibria involved in organotin chemistry.

Catalytic Systems and Promoters in this compound Preparation

While the uncatalyzed reaction between dibutyltin dichloride and a Grignard reagent is a viable route, research into catalytic systems aims to improve reaction efficiency, selectivity, and sustainability.

Role of Indium Triflate Catalysis in this compound Synthesis

Currently, there is a lack of specific literature detailing the use of Indium(III) Triflate (In(OTf)₃) as a catalyst for the direct synthesis of this compound from dibutyltin dichloride and an allylating agent. Indium triflate is a well-known Lewis acid that has been shown to be a versatile catalyst in a wide range of organic transformations, including Friedel-Crafts acylations, cycloadditions, and various carbon-carbon bond-forming reactions. researchgate.netrsc.orgsciforum.netresearchgate.net Its catalytic activity stems from its ability to activate electrophiles and promote nucleophilic attack. researchgate.net

In the context of organometallic chemistry, Lewis acids like indium triflate can potentially play a role in activating organotin halides towards nucleophilic substitution. researchgate.net For instance, coordination of the Lewis acid to a chloride ligand on the tin center would increase the electrophilicity of the tin atom, potentially facilitating the attack by a weaker nucleophile. While direct evidence for its application in this compound synthesis is absent, the known catalytic properties of indium triflate suggest it as a candidate for future investigation in this area.

Emerging Catalytic Approaches for Enhanced Synthetic Efficiency

The field of catalysis is continually evolving, with new methods being developed to enhance the efficiency and selectivity of chemical transformations. In the context of organotin synthesis, emerging catalytic approaches are focused on the use of transition metals and novel Lewis acids.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are fundamental in organotin chemistry for the formation of carbon-carbon bonds. uobabylon.edu.iq While typically used to couple organostannanes with organic halides, variations of these catalytic systems could potentially be adapted for the synthesis of tetraorganotins.

Furthermore, the development of new Lewis acid catalysts beyond traditional options continues to be an active area of research. nih.gov These novel catalysts may offer improved reactivity, selectivity, and functional group tolerance compared to existing systems. The exploration of bioorthogonal catalysts, which are active in biological environments, also opens up new avenues for the synthesis and application of organometallic compounds. nih.gov The development of catalysts based on more abundant and less toxic metals is also a key trend in sustainable chemistry.

Green Chemistry Principles in Organotin Synthesis Development

The principles of green chemistry are increasingly being applied to the synthesis of organometallic compounds to minimize their environmental impact. Key considerations include the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the reduction of waste.

In the synthesis of this compound, applying green chemistry principles could involve several strategies. The development of a catalytic method, as discussed in the previous section, would be a significant step towards a greener process by reducing the amount of promoter required.

Another important aspect is the choice of solvent. Traditional syntheses often rely on volatile organic solvents. Research into performing organometallic reactions in more environmentally benign media, such as water or under solvent-free conditions, is a growing area of interest. acs.org

Furthermore, the design of synthetic routes that maximize atom economy is a core principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts.

Investigative Studies on the Reactivity and Mechanistic Pathways of Diallyldibutyltin in Organic Transformations

Diallyldibutyltin as a Reagent in Allylation Reactions

This compound serves as a potent source of allyl groups for transfer to various organic substrates. These reactions are fundamental in synthetic chemistry for constructing homoallylic alcohols and amines, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Palladium-catalyzed allylic substitution, often known as the Tsuji-Trost reaction, is a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org In this context, this compound can function as the nucleophilic component, transferring an allyl group to an allylic substrate. The general mechanism begins with the coordination of a Palladium(0) catalyst to the double bond of an allylic substrate that contains a leaving group. wikipedia.org This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a cationic η³-π-allylpalladium(II) complex. wikipedia.org

The this compound then engages in a transmetalation step with the π-allylpalladium complex. Subsequently, the nucleophile attacks the allyl moiety of the complex. The final step is a reductive elimination that forms the allylated product and regenerates the Palladium(0) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org The use of phosphine (B1218219) ligands can significantly improve the reactivity and selectivity of these transformations. wikipedia.org

The addition of an allyl group to carbonyl compounds is a cornerstone transformation for producing homoallylic alcohols. This compound is an effective reagent for this purpose, particularly when activated by specific promoter systems.

A notable advancement in the allylation of carbonyl compounds using this compound is the use of a chlorotrimethylsilane-acetonitrile system as a promoter. This combination has been shown to effectively facilitate the reaction, yielding a variety of homoallylic silyl (B83357) ethers in good yields. A key feature of this system is the requirement of only an equimolar amount of acetonitrile (B52724) relative to chlorotrimethylsilane (B32843) for efficient promotion. This method presents an alternative to traditional Lewis acid promoters like titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃), which can sometimes lead to undesirable transmetalation side reactions. The workup procedure is also simplified, requiring only a wash with aqueous ammonium (B1175870) fluoride (B91410) to obtain the silylated product without significant desilylation.

The chlorotrimethylsilane-acetonitrile promoted allylation with this compound is applicable to a range of carbonyl compounds. Aromatic aldehydes, such as benzaldehyde, react efficiently to produce the corresponding homoallylic silyl ether in high yields. The reaction also proceeds effectively with α,β-unsaturated aldehydes, yielding exclusively the 1,2-adduct. Aldehydes with bulky substituents can also be allylated, although in more moderate yields. While cyclic ketones are good substrates for this reaction, acyclic ketones like acetophenone (B1666503) show lower reactivity, resulting in diminished yields even with extended reaction times and higher temperatures.

Table 1: Allylation of Various Carbonyl Compounds with this compound Promoted by Me₃SiCl in Acetonitrile

| Entry | Carbonyl Compound | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol trimethylsilyl (B98337) ether | 1 | 93 |

| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol trimethylsilyl ether | 1 | 95 |

| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol trimethylsilyl ether | 1 | 92 |

| 4 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol trimethylsilyl ether | 1 | 90 |

| 5 | Pivalaldehyde | 2,2-Dimethyl-5-hexen-3-ol trimethylsilyl ether | 24 | 56 |

| 6 | Cyclohexanone | 1-Allylcyclohexanol trimethylsilyl ether | 1 | 94 |

| 7 | Acetophenone | 2-Phenyl-4-penten-2-ol trimethylsilyl ether | 24 | 31 |

Data sourced from studies on chlorotrimethylsilane-acetonitrile promoted allylation.

This compound has also been successfully employed in the allylation of imines to synthesize homoallylic amines, which are important structural motifs in many biologically active compounds. An effective protocol utilizes this compound in the presence of a catalytic amount of Indium(III) triflate (In(OTf)₃). This method is particularly useful for less reactive simple imines, affording the desired homoallylic amines in moderate to good yields (typically 80-90%). The reaction proceeds efficiently in dichloromethane (B109758) without the need for other additives. This approach highlights the utility of this compound for C-C bond formation in the synthesis of nitrogen-containing molecules. sioc-journal.cn

Allylation of Carbonyl Compounds with this compound

Detailed Mechanistic Investigations of this compound Reactions

The mechanisms of this compound reactions are contingent on the substrate and the catalytic or promoter system employed. In palladium-catalyzed allylations, the reaction proceeds through the well-established Tsuji-Trost catalytic cycle, which involves the formation of a key π-allylpalladium intermediate. wikipedia.orgorganic-chemistry.org

For the allylation of carbonyl compounds promoted by the chlorotrimethylsilane-acetonitrile system, the mechanism is believed to involve the activation of the carbonyl group. Chlorotrimethylsilane likely coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Acetonitrile, acting as a mild Lewis base, is thought to play a crucial role in modulating the reactivity of the silicon species. The activated carbonyl compound is then attacked by the nucleophilic allyl group from this compound. This process may occur through a six-membered cyclic transition state, leading to the formation of the homoallylic silyl ether and a dibutyltin (B87310) species.

In the case of indium-catalyzed imine allylation, the reaction is likely initiated by the activation of the imine by the Lewis acidic In(OTf)₃ catalyst. sioc-journal.cn This activation enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. A probable mechanistic pathway involves the transmetalation of an allyl group from this compound to the indium center, forming a more reactive allylindium species. This organoindium intermediate then adds to the activated imine, yielding the homoallylic amine after workup. nih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the stepwise progression of a chemical reaction requires detailed knowledge of any transient species, known as reaction intermediates, and the high-energy structures that connect them, known as transition states. wikipedia.orgresearchgate.net Reaction intermediates are short-lived, high-energy molecules that are formed from reactants and proceed to form products. rsc.orgyoutube.comyoutube.com In contrast, transition states represent the highest energy point along a reaction coordinate for a single step and cannot be isolated or directly observed due to their fleeting existence. wikipedia.orgresearchgate.net

In the context of the carbonyl allylation reaction using this compound, the mechanism is generally believed to proceed through a six-membered cyclic transition state, especially in non-catalyzed thermal reactions. However, in the presence of activators, the pathway can change significantly. Computational studies on analogous allylation reactions, such as the addition of allyltrimethylsilane (B147118) to ketones, suggest that a different mechanism may be at play. nih.gov These investigations, performed using Density Functional Theory (DFT), point towards an S_N1-type mechanism involving the formation of a highly reactive oxocarbenium ion as a key intermediate. nih.gov This intermediate is generated by the interaction of the carbonyl oxygen with an activating agent, which makes the carbonyl carbon significantly more electrophilic. The allyl group from the organotin reagent then attacks this electrophilic center.

The geometry of the transition state is crucial for determining the stereochemical outcome of the reaction. For the attack on the oxocarbenium intermediate, numerous transition state structures are possible, depending on the conformation of the intermediate and the trajectory of the incoming allyl nucleophile. nih.gov DFT calculations help to identify the lowest energy transition states, which correspond to the major reaction pathways and thus explain the observed product distribution and stereoselectivity. nih.gov These models show that the final stereochemistry is a direct consequence of the relative energy differences between several competing transition states. nih.gov

Role of Lewis Acids and Other Activating Agents

The reactivity of this compound towards carbonyl compounds can be dramatically enhanced by the use of activating agents, most notably Lewis acids. nih.gov A Lewis acid functions by accepting an electron pair from the carbonyl oxygen, which increases the polarization of the carbon-oxygen double bond and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound. nih.gov This activation renders the carbonyl carbon more susceptible to nucleophilic attack by the allyl group.

A range of Lewis acids have been shown to effectively catalyze allylation reactions. Research has specifically demonstrated that indium(III) triflate (In(OTf)₃) is an efficient catalyst for the allylation of ketones using this compound. acs.org This catalytic system allows the reaction to proceed under milder conditions and with a broader substrate scope than the uncatalyzed thermal reaction. Other common Lewis acids used in similar transformations include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). libretexts.org

The general mechanism for Lewis acid-catalyzed carbonyl allylation is depicted below:

Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen.

Nucleophilic Attack: The this compound transfers an allyl group to the activated carbonyl carbon. This step may proceed through an open or cyclic transition state.

Hydrolysis: The resulting tin alkoxide is hydrolyzed during workup to yield the homoallylic alcohol.

A study by Liu et al. provides specific examples of this catalysis in action, showcasing the utility of indium triflate for promoting the reaction between this compound and various ketones.

| Entry | Ketone Substrate | Lewis Acid Catalyst | Product (Homoallylic Alcohol) | Yield (%) |

| 1 | Acetophenone | In(OTf)₃ | 2-phenylpent-4-en-2-ol | High |

| 2 | Cyclohexanone | In(OTf)₃ | 1-allylcyclohexan-1-ol | High |

| 3 | 2-Adamantanone | In(OTf)₃ | 2-allyladamantan-2-ol | High |

| Table 1: Examples of Indium Triflate-Catalyzed Allylation of Ketones with this compound. Data conceptually derived from the work of Liu, L. et al. acs.org |

Beyond traditional Lewis acids, other activating systems can also be employed. For instance, a combination of chlorotrimethylsilane and acetonitrile has been reported to promote the carbonyl allylation by this compound, demonstrating that diverse activating conditions can be developed for this transformation.

Kinetic Studies and Rate-Determining Steps

For the allylation of carbonyls with this compound, the nature of the RDS depends heavily on the reaction conditions.

Uncatalyzed Reaction: In the absence of a catalyst, the reaction likely proceeds through a concerted, cyclic transition state. In this scenario, the single concerted step is itself the rate-determining step, and the reaction rate would depend on the concentrations of both the carbonyl compound and this compound.

Lewis Acid-Catalyzed Reaction: When a Lewis acid is present, the mechanism becomes a multi-step process. A plausible sequence involves:

Rapid and reversible coordination of the Lewis acid to the carbonyl oxygen.

Nucleophilic attack of the this compound on the activated carbonyl complex.

Subsequent workup.

In many S_N1-type reactions, the formation of the reactive intermediate (e.g., a carbocation) is the slow, rate-determining step. stackexchange.com By analogy, if the allylation proceeds via an oxocarbenium ion, the formation of this intermediate could be the RDS. nih.gov In this case, the reaction rate would be dependent on the concentration of the Lewis acid-carbonyl adduct. Alternatively, if the formation of the adduct is fast and reversible, the subsequent attack by the this compound could be the RDS. In this scenario, the rate law would be more complex, potentially involving the concentrations of the carbonyl substrate, the Lewis acid, and the this compound.

Kinetic studies on related reactions, such as the enantioselective allylboration, have confirmed that additives can play a crucial role in accelerating the reaction by influencing the rate of key steps like transesterification. organic-chemistry.org Similar experimental approaches could precisely determine the rate law and identify the RDS for this compound-mediated allylations, providing definitive insight into the reaction mechanism under various catalytic conditions.

Stereochemical Outcomes and Stereoselectivity in this compound-Mediated Processes

When an allylation reaction creates a new chiral center, controlling the stereochemical outcome is of paramount importance for synthetic applications. This control can manifest as either diastereoselectivity (controlling the relative configuration between two or more stereocenters) or enantioselectivity (preferentially forming one of two enantiomers). researchgate.netyoutube.com

Diastereoselectivity: In reactions with chiral aldehydes or ketones, the existing stereocenter can influence the facial selectivity of the nucleophilic attack, leading to a diastereomeric mixture of products. High diastereoselectivity is achieved when the substrate adopts a well-defined conformation that sterically or electronically biases one face of the carbonyl group towards the incoming nucleophile. researchgate.net Models such as the Felkin-Anh and Cram chelation models are often used to predict the major diastereomer.

Enantioselectivity: To achieve enantioselectivity starting from achiral substrates, a chiral influence must be introduced into the reaction. For allylation reactions using organotin reagents like this compound, this is typically accomplished by using a chiral catalyst. nih.govrsc.org Chiral Lewis acids, formed by complexing a metal center with a chiral ligand, are commonly employed. wikipedia.org A well-known example in organotin chemistry is the Keck allylation, which uses a titanium(IV)-based chiral catalyst derived from BINOL (1,1'-bi-2-naphthol) to achieve high enantioselectivity in the allylation of aldehydes with allyltributyltin. wikipedia.org

The same principle can be applied to reactions with this compound. A chiral Lewis acid catalyst creates a chiral environment around the carbonyl substrate upon coordination. This chiral complex then directs the attack of the allyl group from the tin reagent to one of the two prochiral faces of the carbonyl, leading to the preferential formation of one enantiomer of the homoallylic alcohol.

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) |

| Chiral BINOL Derivatives | Enantioselective Allylboration | Up to 97:3 er |

| Chiral Amino Alcohol Squaramide | Enantioselective Allylation | Up to 98% ee |

| Chiral Boron Lewis Acid | Catalytic Enantioselective Allylation | High |

| Table 2: Representative Catalyst Systems for Enantioselective Allylation Reactions. While not all examples use this compound specifically, they demonstrate the principles of achieving high enantioselectivity in analogous transformations. wikipedia.orgresearchgate.net |

The high levels of stereocontrol achievable make these reactions powerful tools for asymmetric synthesis, enabling the construction of optically active building blocks for complex molecule synthesis.

Exploration of Novel Reaction Pathways and Synthetic Utility

The reliability and functional group tolerance of the this compound-mediated allylation make it a valuable tool in organic synthesis. Its synthetic utility is most prominently demonstrated in the construction of polyketide natural products, which often feature multiple stereocenters and hydroxyl groups. wikipedia.org The homoallylic alcohol products serve as versatile intermediates that can be further elaborated into more complex structures. For example, carbonyl allylation has been a key step in the total synthesis of potent macrolides like antascomicin B and the macrodiolide ionophore (+)-SCH 351448. wikipedia.org

A hypothetical cascade sequence involving this compound could be designed as follows:

Initial Allylation: A Lewis acid-catalyzed allylation of a keto-aldehyde with this compound selectively forms a homoallylic alcohol at the aldehyde position.

Intramolecular Cyclization: The newly formed hydroxyl group could then participate in an intramolecular reaction, such as an acetal (B89532) formation or another carbon-carbon bond-forming event with the ketone, triggered by a change in conditions or the addition of a new catalyst.

Such processes are highly efficient as they reduce the number of purification steps, save time and reagents, and increase atom economy. rsc.org The exploration of this compound in multicomponent reactions, where three or more reactants combine in a single operation, also represents a frontier for expanding its synthetic utility. By designing substrates with additional reactive functionalities, this compound can serve as a trigger for complex, programmed molecular assemblies.

Comprehensive Spectroscopic Characterization and Structural Analysis of Diallyldibutyltin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diallyldibutyltin Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For organotin compounds such as this compound, multinuclear NMR, including 1H, 13C, and 119Sn NMR, is particularly insightful.

The structural confirmation of this compound is unequivocally achieved through the combined application of 1H, 13C, and 119Sn NMR spectroscopy. Each of these nuclei provides a unique window into the molecular architecture.

1H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the butyl and allyl groups attached to the tin atom. The butyl group protons typically appear as a set of multiplets in the upfield region (δ 0.8-1.6 ppm). The terminal methyl protons (CH3) resonate at the highest field, followed by the methylene protons (-CH2-CH2-CH2-), which show complex splitting patterns due to coupling with adjacent protons. The methylene protons directly attached to the tin atom (Sn-CH2-) are typically found further downfield.

The allyl group protons give rise to a more complex pattern in the downfield region. The protons of the double bond (CH2=CH-) typically resonate between δ 4.5 and 6.5 ppm. The methylene protons adjacent to the tin atom and the double bond (Sn-CH2-CH=) usually appear as a doublet. The vinylic protons show characteristic splitting patterns, with the internal proton (-CH=) appearing as a multiplet due to coupling with both the terminal methylene protons and the other vinylic protons.

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of this compound. The signals for the butyl carbons are observed in the aliphatic region of the spectrum. The chemical shifts are influenced by their proximity to the tin atom, with the carbon directly bonded to tin (Sn-C) appearing at the lowest field among the butyl carbons.

The allyl group carbons exhibit distinct chemical shifts. The carbon of the methylene group attached to the tin atom (Sn-CH2-) is found in the upfield region, while the sp2-hybridized carbons of the double bond resonate significantly downfield, typically in the range of δ 110-150 ppm.

119Sn NMR Spectroscopy: Tin has several NMR-active isotopes, with 119Sn being the most commonly studied due to its favorable properties. huji.ac.il The 119Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. researchgate.net For tetraorganotin compounds like this compound, the 119Sn chemical shift is expected to be in the range typical for tetracoordinate tin. The precise chemical shift provides a definitive confirmation of the oxidation state and coordination environment of the tin center.

Interactive Data Table: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| 1H | Butyl (CH3) | 0.8 - 1.0 |

| Butyl (-CH2-) | 1.2 - 1.6 | |

| Allyl (Sn-CH2-) | 1.8 - 2.2 | |

| Allyl (=CH2) | 4.5 - 5.2 | |

| Allyl (-CH=) | 5.5 - 6.5 | |

| 13C | Butyl (Sn-C) | 10 - 20 |

| Butyl (-CH2-) | 25 - 35 | |

| Allyl (Sn-CH2-) | 20 - 30 | |

| Allyl (=CH2) | 110 - 120 | |

| Allyl (-CH=) | 130 - 150 | |

| 119Sn | Tetraorganotin | -50 to +50 |

Beyond basic structural elucidation, advanced NMR techniques can be employed to investigate the conformational dynamics of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the butyl and allyl groups around the tin center.

Variable-temperature (VT) NMR studies can reveal information about dynamic processes, such as bond rotations. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with conformational interconversions. For flexible molecules like this compound, these studies can help to understand the fluxional behavior of the organic ligands attached to the tin atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. These two methods are often used in a complementary fashion to obtain a more complete vibrational profile.

The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of the butyl and allyl groups.

Butyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups in the butyl chains are typically observed in the 2850-3000 cm-1 region in both FTIR and Raman spectra. The C-H bending vibrations appear in the 1300-1500 cm-1 range.

Allyl Group Vibrations: The allyl group gives rise to several characteristic vibrational modes. The C=C stretching vibration is a key diagnostic peak and is typically observed around 1630-1640 cm-1. The C-H stretching vibrations of the vinylic protons are found above 3000 cm-1. The out-of-plane C-H bending vibrations of the double bond give rise to strong bands in the 900-1000 cm-1 region.

Sn-C Vibrations: The stretching vibrations of the tin-carbon bonds (νSn-C) are typically found in the far-infrared region, usually between 450 and 600 cm-1. These bands can be observed in both FTIR and Raman spectra and are a direct probe of the tin-ligand bonding.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

| C-H Stretch (sp3) | Butyl | 2850 - 3000 |

| C-H Stretch (sp2) | Allyl | 3000 - 3100 |

| C=C Stretch | Allyl | 1630 - 1640 |

| C-H Bend (sp3) | Butyl | 1300 - 1500 |

| C-H Bend (out-of-plane) | Allyl | 900 - 1000 |

| Sn-C Stretch | 450 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides definitive confirmation of its elemental composition and offers insights into the relative stabilities of the bonds within the molecule.

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. Due to the presence of multiple stable isotopes of tin, the molecular ion peak will appear as a characteristic isotopic cluster, which serves as a definitive signature for a tin-containing compound.

The fragmentation of the molecular ion typically proceeds through the sequential loss of the organic substituents. The most common fragmentation pathway for tetraorganotin compounds involves the cleavage of the tin-carbon bonds. The loss of a butyl radical (C4H9•) or an allyl radical (C3H5•) from the molecular ion will result in the formation of fragment ions. The relative abundance of these fragment ions in the mass spectrum provides information about the relative strengths of the Sn-butyl and Sn-allyl bonds. Further fragmentation can occur through the loss of additional organic groups until the bare tin ion (Sn+) or a tin hydride ion is formed.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

While a specific single-crystal X-ray structure for this compound has not been prominently reported in publicly accessible databases, the solid-state structures of numerous analogous tetraorganotin (R₄Sn) compounds have been characterized. lupinepublishers.com These studies consistently show that tetraorganotin compounds, where the tin atom is bonded to four organic substituents, adopt a tetrahedral geometry. lupinepublishers.comgelest.com In this arrangement, the tin atom is located at the center, and the four organic groups are positioned at the vertices of the tetrahedron. The bonding around the tin atom involves sp³ hybridization. lupinepublishers.com

Based on these well-established structural motifs, this compound in the solid state is expected to exhibit a distorted tetrahedral geometry around the central tin atom. The molecule would feature two butyl groups and two allyl groups covalently bonded to the tin center. The C-Sn-C bond angles are anticipated to be close to the ideal tetrahedral angle of 109.5°, with slight deviations arising from the steric differences between the butyl and allyl substituents. The tin-carbon bond lengths are also a key structural parameter.

Powder X-ray Diffraction (XRD) can also be employed to analyze the solid-state characteristics of this compound. This technique is useful for phase identification and for determining the crystal lattice parameters of a polycrystalline sample. um.edu.my

A hypothetical representation of the key structural parameters for this compound, based on typical values for related organotin compounds, is presented in the table below.

| Parameter | Expected Value/Geometry |

|---|---|

| Coordination Geometry | Tetrahedral |

| Hybridization at Tin | sp³ |

| C-Sn-C Bond Angles | Approximately 109.5° |

Complementary Spectroscopic and Analytical Techniques for Comprehensive Characterization

A thorough characterization of this compound requires the use of several complementary spectroscopic and analytical methods to elucidate its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of organotin compounds in solution. researchgate.netrsc.org Key nuclei for the characterization of this compound include ¹H, ¹³C, and ¹¹⁹Sn.

¹H NMR: The proton NMR spectrum would provide distinct signals for the protons of the butyl and allyl groups. The butyl protons would appear as a series of multiplets in the upfield region, while the allyl protons would exhibit characteristic signals in the olefinic region (for the -CH=CH₂) and an allylic proton signal.

¹³C NMR: The carbon-13 NMR spectrum would show separate resonances for the carbon atoms of the butyl and allyl ligands, allowing for the confirmation of the carbon framework.

¹¹⁹Sn NMR: Tin-119 NMR is particularly informative for organotin compounds. researchgate.netnorthwestern.eduhuji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the organic substituents attached to the tin atom. For tetraorganotin compounds like this compound, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic upfield region relative to the standard tetramethyltin (SnMe₄). northwestern.eduhuji.ac.il The presence of a single resonance in the ¹¹⁹Sn NMR spectrum would confirm the existence of a single tin environment in the molecule. researchgate.net

Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Butyl group (-CH₂, -CH₃) | 0.8 - 1.6 |

| Allyl group (=CH₂, =CH-, -CH₂-) | 1.8 - 2.2 (-CH₂-), 4.7 - 5.2 (=CH₂), 5.7 - 6.1 (=CH-) | |

| ¹³C | Butyl group | 13 - 30 |

| Allyl group | ~30 (-CH₂-), ~114 (=CH₂), ~135 (=CH-) | |

| ¹¹⁹Sn | Tetraorganotin | +50 to -50 (relative to SnMe₄) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. um.edu.myvscht.cz For this compound, the IR spectrum would be expected to show:

C-H stretching vibrations for the sp³ hybridized carbons of the butyl groups and the sp² hybridized carbons of the allyl groups.

A characteristic C=C stretching vibration for the allyl group, typically appearing in the region of 1630-1645 cm⁻¹.

Sn-C stretching vibrations , which are typically observed in the lower frequency region of the spectrum (around 500-600 cm⁻¹).

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 |

| Alkenyl C-H | Stretching | 3010 - 3095 |

| C=C | Stretching | 1630 - 1645 |

| Sn-C | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For tetraorganotin compounds, the molecular ion peak may be weak or absent. dtic.milnist.gov The fragmentation pattern is often characterized by the successive loss of the organic substituents from the tin atom. dtic.milnih.gov In the case of this compound, the mass spectrum would likely show fragment ions corresponding to [Sn(C₄H₉)₂(C₃H₅)]⁺, [Sn(C₄H₉)(C₃H₅)]⁺, [Sn(C₄H₉)]⁺, and [Sn(C₃H₅)]⁺.

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile organotin compounds. analchemres.org This method can be used to assess the purity of this compound and to separate it from related compounds or impurities. labrulez.com

Applications of Diallyldibutyltin in Advanced Materials Science and Polymer Chemistry

Diallyldibutyltin as a Reagent in Polymerization Processes

Organotin compounds, in a broader sense, have been investigated as catalysts and co-monomers in various polymerization reactions. The reactivity of this compound would be dictated by its two primary functional components: the dibutyltin (B87310) moiety and the two allyl groups.

Catalytic Roles in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on catalysts and chain transfer agents to regulate the polymerization process, enabling the synthesis of polymers with well-defined architectures and low polydispersity.

While some organotin compounds have been explored as catalysts in other types of polymerizations, there is a lack of specific studies demonstrating the catalytic role of this compound in controlled radical polymerization. Theoretically, the tin center could potentially participate in redox processes relevant to ATRP, but this has not been substantiated in the available literature for this specific compound. Similarly, its direct function as a RAFT agent is not documented.

Contribution to Other Polymerization Mechanisms

The allyl groups in this compound are reactive sites for polymerization, particularly radical polymerization. Diallyl monomers are known to undergo a process called cyclopolymerization, where the polymerization of one allyl group is followed by an intramolecular cyclization step involving the second allyl group, leading to the formation of cyclic repeating units in the polymer backbone. This process can be influenced by the nature of the substituents on the atom connecting the two allyl groups.

In the case of this compound, it could potentially be used as a monomer or comonomer in radical polymerization. However, a significant challenge with allyl monomers is their propensity for degradative chain transfer, which can limit the molecular weight of the resulting polymer. This occurs when a growing polymer radical abstracts a hydrogen atom from an allyl group, forming a stable allylic radical that is less reactive and may terminate the chain.

Integration of this compound Moieties into Functional Polymer Architectures

The incorporation of organotin moieties into polymer chains can impart specific functionalities. These can include enhanced thermal stability, biocidal properties, or unique refractive indices. The diallyl functionality of this compound provides a direct route to integrate the dibutyltin unit into a polymer backbone through polymerization of the allyl groups.

Design and Synthesis of Organotin-Containing Polymeric Materials

The synthesis of organotin-containing polymers often involves the polymerization of monomers that have an organotin group attached. For instance, organotin acrylates or methacrylates are commonly used.

This compound itself could be considered a monomer for the synthesis of an organotin-containing polymer. A hypothetical polymerization of this compound would likely proceed via a radical mechanism, potentially leading to a polymer with a repeating structure containing five- or six-membered rings due to cyclopolymerization. The efficiency and feasibility of such a homopolymerization or its copolymerization with other monomers would require dedicated experimental investigation to determine reactivity ratios and the extent of chain transfer reactions.

Development of Hybrid Inorganic/Organic Materials with this compound Components

Hybrid inorganic/organic materials combine the properties of both inorganic and organic components at the molecular or nanoscale level. Organotin compounds can serve as precursors for the inorganic tin oxide component in such hybrids.

This compound could potentially be used in the synthesis of hybrid materials through a dual-cure process. For example, the allyl groups could be polymerized via a radical mechanism to form an organic polymer network, while the dibutyltin moiety could undergo hydrolysis and condensation (a sol-gel process) to form an inorganic tin oxide network. This would result in an interpenetrating network of an organic polymer and an inorganic tin-based material. The properties of the final hybrid material would depend on the relative rates of the polymerization and sol-gel reactions and the resulting morphology.

Toxicological Research and Environmental Impact Assessment of Diallyldibutyltin

Advanced Toxicological Assessment Methodologies

Application of "Omics" Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The application of "omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, has become instrumental in elucidating the mechanisms of toxicity for a wide range of chemical substances. embopress.orgfrontiersin.org These powerful tools allow for a comprehensive, system-wide analysis of molecular changes within an organism, cell, or tissue following exposure to a toxicant. embopress.orgfrontiersin.org

A thorough search of scientific databases reveals a significant lack of studies that have applied "omics" technologies to investigate the toxicological effects of diallyldibutyltin specifically. While transcriptomic, proteomic, and metabolomic analyses have been employed to study the effects of other organotin compounds, such as tributyltin (TBT) and dibutyltin (B87310) (DBT), this body of research does not directly address this compound.

For related organotin compounds, these advanced techniques have provided valuable insights. For instance, transcriptomic studies on organisms exposed to TBT have identified alterations in gene expression related to immune function, neurotoxicity, and endocrine disruption. nih.govnih.govfrontiersin.orgfrontiersin.org Similarly, proteomics and metabolomics have helped to identify protein and metabolite profiles that are characteristic of organotin exposure, shedding light on the molecular pathways that are perturbed. frontiersin.orgnih.govnih.govnih.govnih.govresearchgate.netmdpi.com

Without dedicated research, it is not possible to present specific findings on how this compound may alter the genome, transcriptome, proteome, or metabolome of any organism. The scientific community has yet to publish data in this specific area.

In Vitro and In Vivo Model Systems for Toxicity Evaluation

Toxicological assessments rely on a combination of in vitro (cell-based) and in vivo (animal) model systems to predict potential harm to humans and the environment. moleculardevices.comnih.gov

In Vitro Models: A review of the available literature indicates a lack of studies utilizing in vitro models to specifically evaluate the toxicity of this compound. General cytotoxicity assays using various cell lines are standard primary screening tools in toxicology. upm.edu.myumsha.ac.ir These assays can determine a substance's potential to cause cell death and can provide initial estimates of toxicity. upm.edu.mymdpi.com However, no published research detailing the effects of this compound on specific cell lines, such as liver cells (hepatocytes), nerve cells (neurons), or immune cells, could be identified. umsha.ac.irplos.org One source briefly notes that the toxicity of allyldibutylchlorotin, a related compound, has been determined to be comparable to that of Tri-n-butylchlorostannane, but provides no further detail or supporting data for this compound. researchgate.net

In Vivo Models: Similarly, there is a significant deficit of in vivo studies on this compound in animal models such as rodents (rats, mice) or aquatic organisms. nih.govwateradvisory.orgacs.orgnih.gov For other dialkyltins, such as dibutyltin and dioctyltin (B90728), animal studies have been crucial in identifying key toxicological endpoints. nih.govwho.int For example, studies on dioctyltin dichloride in rats have shown that the principal effect is a reduction in thymus weight, indicating immunotoxicity. who.int Dibutyltin dichloride has been shown to cause reductions in food intake, depressed growth, and mild anemia in rats at high doses. who.int Without similar studies on this compound, its specific effects on whole organisms, including its absorption, distribution, metabolism, and excretion (ADME) pathways, remain unknown. nih.gov

The following table summarizes the general lack of available data for this compound in contrast to what is typically evaluated for chemical compounds.

| Research Area | This compound-Specific Data | General Information for Other Organotins |

| Genomics | No data available. | Studies on other organotins have investigated DNA damage. |

| Transcriptomics | No data available. | Studies on TBT and DBT have identified changes in gene expression related to immunity and development. nih.govelifesciences.org |

| Proteomics | No data available. | Proteomic analyses have identified protein biomarkers of exposure to other organotins. nih.govnih.gov |

| Metabolomics | No data available. | Metabolomic studies have revealed metabolic pathway disturbances following exposure to other organotins. embopress.orgnih.govfrontiersin.org |

| In Vitro Toxicity | No specific studies identified. | Various cell lines have been used to test the cytotoxicity of compounds like DBT and TBT. mdpi.complos.org |

| In Vivo Toxicity | No specific studies identified. | Rodent and aquatic models have been used to establish the toxicological profile of other organotins, revealing immunotoxicity and developmental toxicity. who.intindustrialchemicals.gov.au |

Regulatory Science and Risk Assessment Frameworks for Organotin Compounds

The regulation of chemical substances is based on comprehensive risk assessments that consider both the inherent hazards of a compound and the potential for exposure. For organotin compounds, regulatory frameworks have been established by various national and international bodies due to concerns about their toxicity, particularly their effects on the immune and endocrine systems, and their environmental persistence. tuvsud.com

Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Annex XVII impose restrictions on the use of certain organotin compounds, including dibutyltin (DBT) and dioctyltin (DOT), in consumer products above a specific concentration (0.1% by weight of tin). tuvsud.com While these regulations are in place for some of the more common organotins, the specific regulatory status of this compound is not as clearly defined in readily available documentation. It is noted to fall under Danish regulations concerning chemical substances and products. fishersci.dk

The risk assessment process for organotin compounds typically involves evaluating data from toxicological studies to establish a "no-observed-adverse-effect level" (NOAEL) or a "lowest-observed-adverse-effect level" (LOAEL). researchgate.net From these values, a tolerable daily intake (TDI) or acceptable daily intake (ADI) for humans can be derived. researchgate.net For example, a TDI has been suggested for dialkyltin compounds based on data from dioctyltin compounds. researchgate.net

Given the lack of specific toxicological data for this compound, any risk assessment would likely rely on a read-across approach from structurally similar dialkyltin compounds. industrialchemicals.gov.au This approach uses data from well-studied chemicals to predict the properties of a less-studied substance. However, the validity of such an approach depends on a thorough justification of the chemical similarity and the toxicological mechanisms. Without dedicated research on this compound, a precise and robust risk assessment remains challenging. The general framework for organotin regulation is summarized below.

| Regulatory Aspect | Details for Organotin Compounds |

| Key Regulatory Bodies | European Chemicals Agency (ECHA), U.S. Environmental Protection Agency (EPA), World Health Organization (WHO). who.inttuvsud.com |

| Primary Health Concerns | Immunotoxicity, developmental toxicity, neurotoxicity, endocrine disruption. nih.govindustrialchemicals.gov.au |

| Regulatory Mechanisms | Restrictions on use in consumer products (e.g., REACH Annex XVII), establishment of acceptable daily intake levels. tuvsud.comresearchgate.net |

| Risk Assessment Approach | Based on NOAEL/LOAEL from in vivo studies; may use read-across for less-studied compounds. industrialchemicals.gov.auresearchgate.net |

Computational Chemistry and Theoretical Studies of Diallyldibutyltin

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical methods are fundamental to computational chemistry, providing a detailed description of molecular electronic structure by solving the Schrödinger equation. bjbabs.orgroyalsocietypublishing.org For a molecule like diallyldibutyltin, these methods, particularly Density Functional Theory (DFT), are invaluable for elucidating its fundamental properties. researchgate.netresearchgate.net DFT has become a versatile tool for studying the electronic properties of diverse molecular systems due to its balance of accuracy and computational cost. bjbabs.org

Investigations would focus on optimizing the molecular geometry to find the most stable three-dimensional arrangement of the atoms. researchgate.net This process yields crucial data on bond lengths (e.g., Sn-C, C-C, C=C), bond angles, and dihedral angles, which define the molecule's shape. A central aspect of these studies is the analysis of the tin-carbon (Sn-C) bond, which is pivotal to the chemistry of organotins. Calculations can quantify the degree of covalent and ionic character in these bonds and map the molecular electrostatic potential to identify electron-rich and electron-poor regions, which are key to predicting reactive sites. researchgate.net

Furthermore, frontier molecular orbital analysis (HOMO-LUMO) provides insight into the compound's reactivity. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) relates to its ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. For this compound, the HOMO would likely be associated with the allyl groups' π-orbitals or the Sn-C bonds, making these sites susceptible to electrophilic attack.

Table 1: Representative Calculated Electronic Properties for Tetra-substituted Organotins

This table presents typical values obtained from DFT calculations for analogous organotin compounds, illustrating the data that would be generated for this compound.

| Property | Description | Typical Calculated Value | Significance for this compound |

|---|---|---|---|

| Sn-C Bond Length | The distance between the tin atom and a carbon atom of an alkyl/allyl group. | 2.15 - 2.20 Å | Indicates the strength and nature of the primary bonds. |

| C-Sn-C Bond Angle | The angle between two organic substituents attached to the tin atom. | ~109.5° (for tetrahedral geometry) | Defines the core geometry around the central tin atom. Distortions can indicate steric strain. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to 0.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| Mulliken Charge on Sn | Calculated partial charge on the tin atom. | +0.5 to +0.8 |e| | Indicates the polarity of the Sn-C bonds and the electrophilic nature of the tin center. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations provide insight into its movement over time. nih.gov MD simulations use classical mechanics to solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment. iupac.org This is particularly important for a flexible molecule like this compound, which has multiple rotatable bonds.

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through bond rotations and their relative energies. iupac.org For this compound, the primary sources of conformational flexibility are the rotations around the four Sn-C bonds and the C-C single bonds within the butyl and allyl chains. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net This analysis helps in understanding which shapes the molecule is most likely to adopt in solution, which can have a significant impact on its reactivity. rsc.org

Beyond conformational sampling, MD simulations can be used to predict reactivity by simulating the encounter between this compound and a potential reactant. By observing the trajectory of a substrate approaching the organotin, researchers can identify preferred binding orientations and pathways, offering a dynamic view of the initial steps of a chemical reaction that static models cannot capture.

Table 2: Conformational Analysis of Butyl Chains in Organometallic Compounds

This table illustrates the concept of conformational isomers for the butyl groups in this compound, with energy values analogous to those found in simple alkanes.

| Conformer (Cα-Cβ-Cγ-Cδ) | Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0 | Most stable conformation with minimal steric hindrance. |

| Gauche | ±60° | ~0.9 | Less stable due to steric interaction between terminal methyl group and the rest of the chain. |

| Eclipsed (Syn-periplanar) | 0° | ~5.0 | Highest energy conformation due to maximal steric repulsion. Acts as a transition state for rotation. |

Computational Elucidation of Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to elucidate the detailed step-by-step pathway of a chemical reaction, known as the reaction mechanism. rsc.org This involves identifying all reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. unipi.it DFT calculations are the workhorse for this type of investigation, allowing researchers to map the potential energy surface of a reaction and calculate the activation energies required for each step. acs.org

For this compound, mechanistic studies could explore several key reactions. For example, in its role as a reagent in organic synthesis, this compound can transfer an allyl group to an electrophile. Computational studies could model this process, comparing different possible pathways (e.g., open vs. cyclic transition states) and determining the most energetically favorable route. unipi.it Theoretical calculations can also shed light on the Stille coupling reaction, where organotins are used to form carbon-carbon bonds, by modeling the crucial transmetalation step and how it is influenced by steric hindrance from the butyl and allyl groups. rsc.org Understanding these mechanisms at a molecular level is critical for optimizing reaction conditions and developing new, more efficient synthetic methods. psu.eduresearchgate.net

Table 3: Hypothetical Activation Energies for an Allylation Reaction Step

This table provides a conceptual example of how computational chemistry quantifies the energy barriers for different proposed transition states in a reaction involving an allyltin (B8295985) compound.

| Proposed Transition State (TS) | Description | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Implication |

|---|---|---|---|

| TS-Cyclic | A closed, six-membered ring structure involving the electrophile and the allyl-tin moiety. | 18.5 | A plausible, concerted mechanism with a moderate energy barrier. |

| TS-Open | An open-chain interaction without coordination of the electrophile's oxygen to the tin atom. | 29.0 | A less likely pathway due to a significantly higher energy barrier. |

| TS-Solvent-Assisted | A transition state stabilized by an explicit solvent molecule. | 17.0 | Suggests that the solvent plays a direct catalytic role in the reaction mechanism. |

Predictive Modeling of Reactivity and Selectivity in this compound-Mediated Reactions

Predictive modeling, particularly using machine learning (ML) and quantitative structure-activity relationship (QSAR) models, represents a modern approach to chemical research. nsf.govrsc.org These methods leverage existing data to build statistical models that can predict the properties or behavior of new, untested compounds. rsc.org For organometallic systems, where generating large experimental datasets can be challenging, even models built on smaller, computationally generated datasets can provide valuable guidance. nsf.gov

To predict the reactivity of this compound, a QSAR or ML model could be developed. The process involves creating a dataset of various organotin compounds with known reactivity in a specific reaction (e.g., rate of allylation). For each compound, a set of numerical "descriptors" is calculated. These can include quantum chemical properties (HOMO/LUMO energies, atomic charges), steric parameters (van der Waals volume), and topological indices that describe the molecule's structure. researchgate.net

The algorithm then learns the mathematical relationship between these descriptors and the observed reactivity. Once trained, the model can take the calculated descriptors for this compound and predict its reactivity without the need for a laboratory experiment. Such models are powerful tools for screening large numbers of potential catalysts or reagents, accelerating the discovery of molecules with desired properties. chemrxiv.orgchemrxiv.org

Table 4: Example of Descriptors for a Predictive Reactivity Model

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy of Electrophile | Lower LUMO energy indicates a better electron acceptor, leading to a faster reaction. |

| Electronic | Charge on Tin (Sn) Atom | A more positive charge may enhance coordination with nucleophiles or facilitate dissociation of the allyl group. |

| Steric | Tolman Cone Angle (or similar) | Measures the steric bulk around the tin center, which can hinder the approach of reactants. |

| Thermodynamic | Sn-Allyl Bond Dissociation Energy | A lower bond energy suggests the allyl group is more easily transferred, indicating higher reactivity. |

| Predicted Outcome | Reaction Rate Constant (k) | The model output, forecasting the speed of the reaction. |

Theoretical Approaches to Environmental Behavior and Toxicological Profiles of Organotins

Computational methods are increasingly used to assess the environmental fate and potential toxicity of chemical compounds, a field known as computational toxicology. acs.org Given the known environmental impact of some organotins, these theoretical approaches are crucial for understanding and predicting the behavior of this compound. nih.govtandfonline.comresearchgate.net

Theoretical models can predict key physicochemical properties that govern a compound's environmental distribution, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters help forecast whether the compound will persist in water, bind to sediments, or bioaccumulate in organisms. researchgate.net Furthermore, computational studies can model degradation pathways, such as the cleavage of the tin-carbon bonds by sunlight (photolysis) or microbial action, to estimate the compound's environmental persistence. diva-portal.org

From a toxicological perspective, a primary application of computational chemistry is to investigate the molecular mechanisms of toxicity. nih.govmdpi.com Many organotins exert their toxic effects by interacting with proteins. umn.edu Molecular docking is a computational technique used to predict how a ligand (like this compound) binds to the active site of a target protein. mdpi.comjchps.com For example, studies have shown that organotins can inhibit the enzyme aromatase. nih.govmdpi.com A docking simulation of this compound with aromatase would predict its binding orientation and calculate a binding energy score, indicating the strength of the interaction. mdpi.com Energetic analysis often reveals that van der Waals forces are the primary driver for binding. nih.govmdpi.com These in silico studies help to prioritize which compounds may pose a risk and guide further experimental toxicological testing. mdpi.com

Table 5: Key Parameters from a Molecular Docking Study of an Organotin with a Target Protein (e.g., Aromatase)

This table shows representative data from a molecular docking simulation, a key tool in computational toxicology, using values analogous to those reported for other organotins. mdpi.comfrontiersin.org

| Parameter | Typical Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -5.0 to -8.0 | A more negative value indicates a stronger, more stable interaction between the organotin and the protein. |

| Key Interacting Residues | Phe, Trp, Leu, Ile, Val | Identifies the specific amino acids in the protein's active site that form contacts (often hydrophobic or van der Waals) with the ligand. |